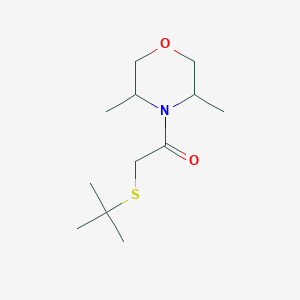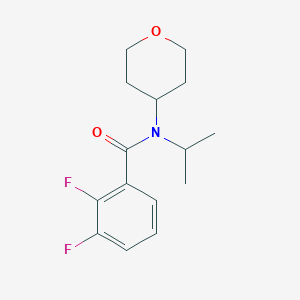
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Applications De Recherche Scientifique
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell receptor signaling, which is essential for the survival and proliferation of cancer cells.
Mécanisme D'action
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide binds irreversibly to the cysteine residue in the active site of BTK, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of the immune response in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with other anti-cancer drugs. It has also been shown to have a favorable safety profile, with minimal toxicity observed in animal studies. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and suppress the immune response in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide is its high selectivity and potency against BTK, which makes it a promising therapeutic agent for the treatment of various types of cancer. However, one of the limitations for lab experiments is the lack of clinical data on the safety and efficacy of this compound in humans, which makes it difficult to predict its potential clinical utility.
Orientations Futures
There are several future directions for the research and development of 5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide. One potential direction is the investigation of its use in combination with other anti-cancer drugs, such as immune checkpoint inhibitors or chemotherapy agents. Another direction is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties and safety profiles. Finally, the clinical evaluation of this compound in humans is necessary to determine its potential clinical utility as a therapeutic agent for the treatment of various types of cancer.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide involves the reaction of 5-chloro-2-picoline with 4-hydroxytetrahydrofuran and propan-2-amine in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Propriétés
IUPAC Name |
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-10(2)17(12-5-7-19-8-6-12)14(18)13-4-3-11(15)9-16-13/h3-4,9-10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEVWWPZKGLXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)



![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)




